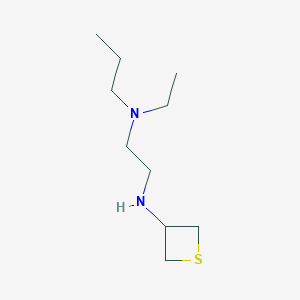
N-propyl-4-Pyridinamine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-4-Pyridinamine Dihydrochloride is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-4-Pyridinamine Dihydrochloride typically involves the alkylation of 4-aminopyridine with propyl halides under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The resulting N-propyl-4-Pyridinamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-propyl-4-Pyridinamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-propyl-4-pyridine N-oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-propyl-4-pyridine N-oxide.
Reduction: N-propyl-4-aminopyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-propyl-4-Pyridinamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-propyl-4-Pyridinamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: A related compound used in the treatment of multiple sclerosis.
N-methyl-4-Pyridinamine: Another derivative with similar chemical properties.
Uniqueness
N-propyl-4-Pyridinamine Dihydrochloride is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.
Properties
Molecular Formula |
C8H14Cl2N2 |
|---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
N-propylpyridin-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-2-5-10-8-3-6-9-7-4-8;;/h3-4,6-7H,2,5H2,1H3,(H,9,10);2*1H |
InChI Key |
WWCSYXLXEWNDOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=NC=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13022679.png)

![4-(4-Methoxyphenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13022684.png)




![tert-Butyl (octahydro-1H-cyclopenta[b]pyridin-5-yl)carbamate](/img/structure/B13022707.png)




![tert-butyl3-{[(propan-2-yl)amino]methyl}-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13022749.png)

